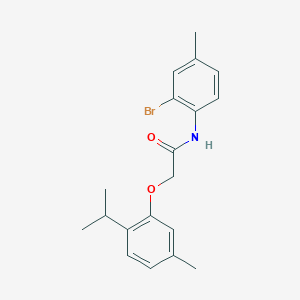![molecular formula C19H29NO B4948845 1-[2-(6,6-Dimethyl-3-phenyloxan-3-yl)ethyl]pyrrolidine](/img/structure/B4948845.png)
1-[2-(6,6-Dimethyl-3-phenyloxan-3-yl)ethyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(6,6-Dimethyl-3-phenyloxan-3-yl)ethyl]pyrrolidine is a complex organic compound featuring a pyrrolidine ring attached to a dimethyl-substituted phenyloxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(6,6-Dimethyl-3-phenyloxan-3-yl)ethyl]pyrrolidine typically involves multiple steps. One efficient method starts with the preparation of a key intermediate, such as 6,6-dimethyl-3-phenyloxane. This intermediate is then subjected to a series of reactions, including alkylation and cyclization, to form the final pyrrolidine derivative .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing catalytic processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(6,6-Dimethyl-3-phenyloxan-3-yl)ethyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the phenyloxane moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-(6,6-Dimethyl-3-phenyloxan-3-yl)ethyl]pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(6,6-Dimethyl-3-phenyloxan-3-yl)ethyl]pyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and physiological responses.
Comparison with Similar Compounds
Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.
Phenyloxane Derivatives: Compounds with similar phenyloxane structures but different substituents.
Uniqueness: 1-[2-(6,6-Dimethyl-3-phenyloxan-3-yl)ethyl]pyrrolidine is unique due to its specific combination of a pyrrolidine ring and a dimethyl-substituted phenyloxane moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[2-(6,6-dimethyl-3-phenyloxan-3-yl)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO/c1-18(2)10-11-19(16-21-18,17-8-4-3-5-9-17)12-15-20-13-6-7-14-20/h3-5,8-9H,6-7,10-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVDSCNOGAKXCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CO1)(CCN2CCCC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-({[(4-butoxyphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B4948765.png)
![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-methoxyethyl)piperazine](/img/structure/B4948771.png)
![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-2-(4-ethyl-1-piperazinyl)acetamide](/img/structure/B4948774.png)

![N-{3-[(tert-butylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B4948787.png)

![2-[2-(2,4-Dichlorophenoxy)ethylamino]ethanol](/img/structure/B4948803.png)


![N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4948817.png)
![7-methyl-5-(4-nitrophenyl)-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4948822.png)
![N-cyclopentyl-2-[1-[(3,5-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide](/img/structure/B4948831.png)
![(5Z)-5-[[3-[(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4948841.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B4948857.png)
